molecular formula C24H26N2O2S2 B3690157 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide

4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B3690157
M. Wt: 438.6 g/mol
InChI Key: UIIVXJLNYZUOJD-XSFVSMFZSA-N
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Description

This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecule features a conjugated (E)-configured methylidene group at position 5 of the thiazolidinone ring, linked to a 4-methylphenyl substituent. The butanamide side chain is substituted with a 2,4,6-trimethylphenyl group, enhancing steric bulk and lipophilicity. Such structural attributes are common in bioactive molecules targeting enzymes like histone deacetylases (HDACs) or kinases .

Properties

IUPAC Name

4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S2/c1-15-7-9-19(10-8-15)14-20-23(28)26(24(29)30-20)11-5-6-21(27)25-22-17(3)12-16(2)13-18(22)4/h7-10,12-14H,5-6,11H2,1-4H3,(H,25,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIVXJLNYZUOJD-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide typically involves the following steps:

    Formation of the Thiazolidinone Core: This is achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the 4-Methylphenyl Group: This step involves the condensation of the thiazolidinone intermediate with 4-methylbenzaldehyde in the presence of a base to form the corresponding Schiff base.

    Attachment of the Butanamide Moiety: The final step involves the acylation of the Schiff base with 2,4,6-trimethylphenylbutanoyl chloride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thiazolidinone core.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact: The 2,4,6-trimethylphenyl group in the target compound increases steric hindrance and lipophilicity (predicted XLogP3 ~4.8) compared to simpler aryl groups (e.g., 4-methylphenyl in ). This may enhance membrane permeability but reduce aqueous solubility. Z vs.

Physicochemical Properties :

  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~85) is lower than analogues with polar groups (e.g., carboxylic acid in , TPSA 131), suggesting reduced solubility but improved blood-brain barrier penetration.
  • Hydrogen Bonding : Analogues with additional H-bond acceptors (e.g., furan in ) may exhibit stronger interactions with hydrophilic enzyme pockets.

Computational Similarity Analysis

Per and , Tanimoto coefficients calculated from Morgan fingerprints or MACCS keys quantify structural similarity. For example:

  • The target compound likely shares >70% similarity with CAS 6590-38-1 due to identical R1/R2 groups, suggesting overlapping bioactivity profiles.
  • Lower similarity (<50%) with carboxylic acid derivatives (e.g., ) may correlate with divergent pharmacokinetic properties.

Biological Activity

The compound 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide is a thiazolidinone derivative known for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H20N2O4S
  • Molecular Weight : 398.47 g/mol
  • IUPAC Name : this compound

This compound belongs to the class of thiazolidinones, which are characterized by a five-membered ring containing sulfur and nitrogen atoms.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a related compound showed:

  • Minimum Inhibitory Concentration (MIC) : Ranging from 0.004 to 0.03 mg/mL against various Gram-positive and Gram-negative bacteria.
  • Minimum Bactericidal Concentration (MBC) : Ranging from 0.008 to 0.06 mg/mL.

The mechanism of action involves the inhibition of bacterial enzymes such as MurB in E. coli, which is crucial for cell wall synthesis .

Microorganism MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0040.008
Listeria monocytogenes0.0150.030

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer potential. A study conducted on various thiazolidinone derivatives indicated that certain modifications enhance their cytotoxicity against cancer cell lines.

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Cytotoxicity Assay : MTT assay revealed that compounds exhibited IC50 values in the micromolar range, indicating potential as anticancer agents.
Cell Line IC50 (µM)
MCF712.5
HeLa15.0
A54910.0

Cytotoxicity Studies

Cytotoxicity assessments using normal human fibroblast cells (MRC5) showed that most tested compounds did not exhibit significant cytotoxic effects at concentrations up to 10 µM, with cell viability remaining above 90% .

Study on Antimicrobial Efficacy

A study published in MDPI assessed the antibacterial activity of thiazolidinone derivatives against a panel of bacteria, concluding that modifications at specific positions significantly influenced their efficacy . The most active compound demonstrated an MIC of 0.004 mg/mL against Staphylococcus aureus, suggesting structural features critical for activity.

Research on Anticancer Properties

In another investigation focused on anticancer activity, researchers synthesized various thiazolidinone derivatives and evaluated their effects on cancer cell proliferation. The results indicated that compounds with specific substituents at the C5 position exhibited enhanced cytotoxicity against multiple cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide

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